molecular formula C13H12F3N3O4S B2450132 3-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034411-60-2

3-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2450132
CAS No.: 2034411-60-2
M. Wt: 363.31
InChI Key: GDYDLQFADRWQKG-UHFFFAOYSA-N
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Description

3-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a trifluoromethoxyphenyl group, a sulfonyl group, a pyrrolidine ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethoxyphenyl Group: This step involves the reaction of the pyrrolidine derivative with a trifluoromethoxyphenyl sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate product with appropriate reagents to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: It is used in various biological assays to study its effects on different biological targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidin-2-one and pyrrolidin-2,5-dione, share some structural similarities.

    Oxadiazole Derivatives: Compounds with an oxadiazole ring, such as 1,3,4-oxadiazole and 1,2,4-oxadiazole, are structurally related.

Uniqueness

The uniqueness of 3-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O4S/c14-13(15,16)23-10-3-1-2-4-11(10)24(20,21)19-6-5-9(7-19)12-17-8-22-18-12/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYDLQFADRWQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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